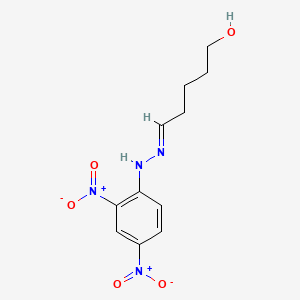
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O5 and a molecular weight of 282.256. It is a derivative of pentanal, where the aldehyde group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of pentanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acidic catalyst such as hydrochloric acid.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using recrystallization techniques to obtain pure product.
Quality Control: Ensuring the product meets industrial standards through rigorous testing.
化学反応の分析
Types of Reactions
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to the original aldehyde.
Substitution: Reacts with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Forms carboxylic acids.
Reduction: Yields the original aldehyde.
Substitution: Produces various substituted hydrazones.
科学的研究の応用
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and antituberculosis properties.
Industry: Utilized in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds. The hydrazone group reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is utilized in various analytical techniques to identify and quantify carbonyl-containing compounds.
類似化合物との比較
Similar Compounds
Pentanal, (2,4-dinitrophenyl)hydrazone: Similar structure but lacks the hydroxy group.
Butanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a shorter carbon chain.
Hexanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a longer carbon chain.
Uniqueness
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and other interactions, making it more versatile in various chemical reactions and applications.
特性
CAS番号 |
3638-33-3 |
|---|---|
分子式 |
C11H14N4O5 |
分子量 |
282.25 g/mol |
IUPAC名 |
(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentan-1-ol |
InChI |
InChI=1S/C11H14N4O5/c16-7-3-1-2-6-12-13-10-5-4-9(14(17)18)8-11(10)15(19)20/h4-6,8,13,16H,1-3,7H2/b12-6+ |
InChIキー |
FEAHEHDTLBTQRC-WUXMJOGZSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCCCO |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
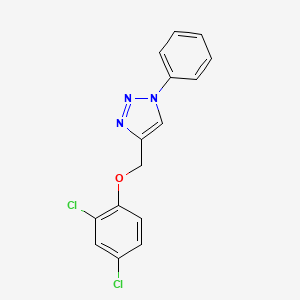
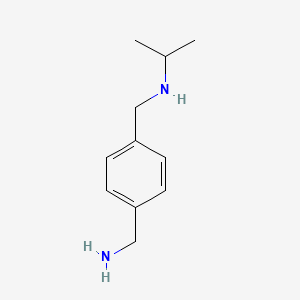
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)
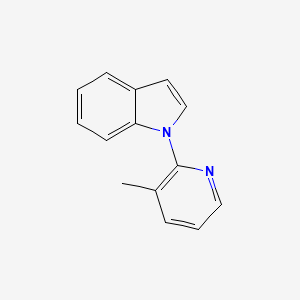

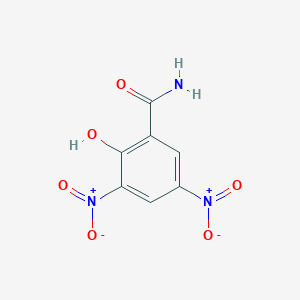
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)

![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
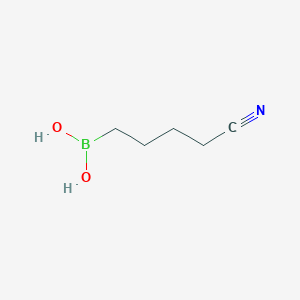

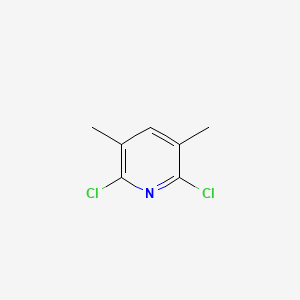
![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
